molecular formula C7H11BN2O2 B591725 (5-(Dimethylamino)pyridin-3-yl)boronic acid CAS No. 1018680-09-5

(5-(Dimethylamino)pyridin-3-yl)boronic acid

Cat. No. B591725
CAS RN: 1018680-09-5
M. Wt: 165.987
InChI Key: XONOLKVBZTVRBK-UHFFFAOYSA-N
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Description

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H11BN2O2 . It has a molecular weight of 165.99 . It is used in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions .


Synthesis Analysis

The synthesis of boronic acids and their derivatives is often achieved through Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst .


Molecular Structure Analysis

The molecular structure of “(5-(Dimethylamino)pyridin-3-yl)boronic acid” consists of a pyridine ring substituted at the 3rd position with a boronic acid group and at the 5th position with a dimethylamino group .


Chemical Reactions Analysis

Boronic acids, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in the synthesis of complex organic compounds, including pharmaceuticals .


Physical And Chemical Properties Analysis

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is a solid compound . It has a density of 1.2±0.1 g/cm3, a boiling point of 376.7±52.0 °C at 760 mmHg, and a flash point of 181.6±30.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Sensing Applications

(5-(Dimethylamino)pyridin-3-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is pivotal for the development of both homogeneous assays and heterogeneous detection systems. The compound’s boronic acid moiety can form reversible covalent complexes with sugars and other diols, making it valuable for the detection of saccharides and glycoproteins .

Biological Labelling and Protein Manipulation

The diol interaction capability of boronic acids also extends to biological labelling and protein manipulation. (5-(Dimethylamino)pyridin-3-yl)boronic acid can be used to label cell surface carbohydrates or to modify proteins that have been glycosylated. This is particularly useful in research focused on cell surface markers and protein targeting .

Separation Technologies

In the field of separation technologies, boronic acids are employed for their selective binding properties(5-(Dimethylamino)pyridin-3-yl)boronic acid can be used in chromatography and electrophoresis to separate molecules based on their diol content, which is especially useful for the purification of glycoproteins and other biologically relevant molecules .

Therapeutics Development

Boronic acids have therapeutic potential due to their biochemical interactions. (5-(Dimethylamino)pyridin-3-yl)boronic acid has been explored for its use in the development of enzyme inhibitors, particularly those that target enzymes involved in carbohydrate metabolism. It also holds promise for the creation of new drugs that can interact with cell surface carbohydrates .

Polymer Science

In polymer science, (5-(Dimethylamino)pyridin-3-yl)boronic acid is used as a building block for creating polymers with specific functionalities. These polymers can be designed to respond to the presence of diols, which allows for the creation of smart materials that can change their properties in response to environmental stimuli .

Suzuki-Miyaura Cross-Coupling Reactions

One of the most significant applications of boronic acids in organic chemistry is in Suzuki-Miyaura cross-coupling reactions(5-(Dimethylamino)pyridin-3-yl)boronic acid is used as a reagent in these reactions to create carbon-carbon bonds, which is a fundamental step in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .

Safety and Hazards

“(5-(Dimethylamino)pyridin-3-yl)boronic acid” is considered hazardous. It may cause skin irritation, serious eye damage, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .

Future Directions

Boronic acids and their derivatives, including “(5-(Dimethylamino)pyridin-3-yl)boronic acid”, continue to be of great interest in the field of organic synthesis. Their use in Suzuki-Miyaura cross-coupling reactions has been extensively studied, and ongoing research aims to further understand their properties and potential applications .

properties

IUPAC Name

[5-(dimethylamino)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c1-10(2)7-3-6(8(11)12)4-9-5-7/h3-5,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONOLKVBZTVRBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725463
Record name [5-(Dimethylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(Dimethylamino)pyridin-3-yl)boronic acid

CAS RN

1018680-09-5
Record name [5-(Dimethylamino)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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